molecular formula C21H25ClN2O5S B6520954 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptylethanediamide CAS No. 896332-57-3

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptylethanediamide

Cat. No.: B6520954
CAS No.: 896332-57-3
M. Wt: 453.0 g/mol
InChI Key: SWSVTHJXQJOZOK-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptylethanediamide is a synthetic molecule characterized by a hybrid structure combining a 4-chlorobenzenesulfonyl group, a furan-2-yl substituent, and a cycloheptyl-ethanediamide moiety. The 4-chlorobenzenesulfonyl group is a common pharmacophore in sulfonamide-based drugs, contributing to binding interactions with biological targets .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c22-15-9-11-17(12-10-15)30(27,28)19(18-8-5-13-29-18)14-23-20(25)21(26)24-16-6-3-1-2-4-7-16/h5,8-13,16,19H,1-4,6-7,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSVTHJXQJOZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptylethanediamide is an organic compound belonging to the class of aromatic sulfones. Its unique structure, which includes a furan ring and sulfonamide functional groups, suggests potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural components:

  • Furan Ring : Contributes to the compound's electron-rich nature, facilitating electrophilic substitution reactions.
  • Chlorobenzenesulfonyl Group : Known for its role in enzyme inhibition and interaction with biological targets.
  • Ethanediamide Backbone : Provides a scaffold for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines or react with nucleophiles. This reactivity is crucial for modifying the compound to enhance its biological activity or to explore its mechanism of action.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of similar compounds derived from the same structural class. For instance, compounds with sulfonamide groups have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
13hHepG-219.2
11aHCT-1165.7
12bMCF-716.7

These findings suggest that compounds similar to this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Induction of Apoptosis

Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic markers. For example, increased levels of p53 and caspase-3 were observed alongside decreased levels of Bcl-2 in treated cancer cells, pointing towards a mechanism that promotes apoptotic pathways .

Potential Applications

Given its structural characteristics and preliminary findings on biological activity, this compound may hold promise as:

  • Anticancer Agent : Due to its selective cytotoxicity against cancer cell lines.
  • Enzyme Inhibitor : Potential applications in modulating enzymatic pathways involved in disease progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Furan Moieties

a) N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethane-1-sulfonamide (G857-1518)
  • Key Features : Shares the 4-chlorobenzenesulfonyl and furan-2-yl groups but replaces the ethanediamide-cycloheptyl moiety with a simpler ethane-sulfonamide chain.
  • Molecular Formula: C₁₄H₁₆ClNO₅S₂ (vs. the target compound’s formula, which would include additional atoms from the cycloheptyl and ethanediamide groups).
  • Applications : Listed as a screening compound for drug discovery, emphasizing sulfonamide’s role in targeting enzymes or receptors .
b) Ranitidine-Related Compounds (e.g., Ranitidine Diamine Hemifumarate)
  • Key Features: Contains a dimethylamino-methylfuran group and sulfonyl-ethyl linkages but lacks the chlorobenzenesulfonyl and cycloheptyl substituents.
  • Functional Role : Used in gastric acid suppression, highlighting the furan-sulfonamide framework’s relevance in therapeutic design .
c) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Key Features : Combines a nitro-substituted chlorophenyl ring with a methylsulfonyl-acetamide group. Unlike the target compound, it lacks a furan ring but shares sulfonamide functionality.
  • Reactivity : The nitro group enables further synthetic modifications, a feature absent in the target compound .

Ethanediamide-Containing Analogues

a) N-Cyclopentyl-N'-propan-2-yl-ethanediamide
  • Key Features : Ethanediamide core with smaller cycloalkyl (cyclopentyl) and isopropyl groups.
  • Comparison : The cycloheptyl group in the target compound may enhance lipophilicity and alter binding kinetics compared to cyclopentyl derivatives .
b) 2-[(7,7-Dimethyl-3-oxidanylidene-4-bicyclo[2.2.1]heptanyl)methylsulfonyl-(2-methylpropyl)amino]-N-(furan-2-ylmethyl)-N-(phenylmethyl)ethanamide
  • Key Features : Ethanediamide linked to a bicyclic system and furan. The bicyclic group introduces rigidity, contrasting with the flexible cycloheptyl chain in the target compound .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Ethanediamide 4-Chlorobenzenesulfonyl, Furan, Cycloheptyl ~450 (estimated)
G857-1518 Ethane-sulfonamide 4-Chlorobenzenesulfonyl, Furan 377.86
Ranitidine Diamine Hemifumarate Diamine-hemifumarate Dimethylamino-methylfuran, Sulfonyl 315.34
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-Chloro-2-nitrophenyl, Methylsulfonyl 302.72

Table 2: Functional Group Impact on Bioactivity

Functional Group Role in Target Compound Role in Analogues
4-Chlorobenzenesulfonyl Enhances target binding affinity Key in enzyme inhibition (e.g., COX-2)
Furan-2-yl Modulates solubility and π-stacking Improves oral bioavailability
Cycloheptyl-ethanediamide Increases steric bulk Reduces metabolic degradation

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves multi-step reactions, starting with sulfonylation of a furan-ethylamine intermediate, followed by cycloheptyl-ethanediamide coupling, analogous to methods in .
  • Biological Potential: The hybrid structure may target enzymes requiring both sulfonamide and amide interactions, such as carbonic anhydrases or proteases. However, its larger size compared to ranitidine analogues could limit blood-brain barrier penetration .

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